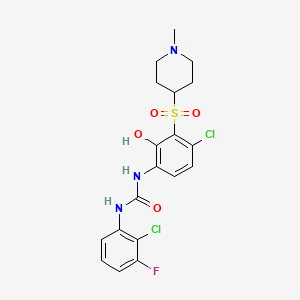
Cxcr2-IN-1
Descripción general
Descripción
CXCR2-IN-1 es un inhibidor de molécula pequeña que se dirige al receptor 2 de la quimiocina CXC (CXCR2). Este receptor es un receptor acoplado a proteína G (GPCR) que juega un papel crucial en la quimiotaxis de los neutrófilos y otras células inmunitarias. CXCR2 está involucrado en varias respuestas inflamatorias y se ha implicado en la progresión de varias enfermedades, incluido el cáncer, la enfermedad pulmonar obstructiva crónica (EPOC) y la sepsis .
Aplicaciones Científicas De Investigación
CXCR2-IN-1 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de CXCR2 en varias reacciones químicas y vías.
Biología: Se emplea en estudios que investigan el papel de CXCR2 en la quimiotaxis de células inmunitarias y la inflamación.
Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades como el cáncer, la EPOC y la sepsis. .
Industria: Se utiliza en el desarrollo de nuevos fármacos antiinflamatorios y anticancerígenos al servir como un compuesto líder para el diseño de fármacos
Mecanismo De Acción
CXCR2-IN-1 ejerce sus efectos uniéndose al receptor CXCR2 e inhibiendo su activación. Esto evita que el receptor interactúe con sus ligandos, como CXCL8 (interleucina-8), bloqueando así las vías de señalización posteriores. La inhibición de CXCR2 conduce a una reducción de la quimiotaxis de los neutrófilos y otras células inmunitarias, lo que a su vez disminuye la inflamación y la progresión tumoral. Los objetivos moleculares y las vías involucradas incluyen la cascada de señalización de proteína G y la regulación de la dinámica del citoesqueleto de actina .
Compuestos similares:
Singularidad de this compound: this compound es único en su alta afinidad y selectividad para CXCR2 en comparación con otros compuestos similares. Ha demostrado potentes efectos antiinflamatorios y anticancerígenos en estudios preclínicos, lo que lo convierte en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Cxcr2-IN-1 interacts with a variety of enzymes, proteins, and other biomolecules. The most notable of these is the CXCR2 receptor. The interaction between this compound and CXCR2 plays a significant role in controlling cell adhesion, proliferation, migration, and metastasis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, inhibition of CXCR2 promotes apoptosis, senescence, epithelial-to-mesenchymal transition (EMT), and anti-proliferation of lung cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the CXCR2 receptor, inhibiting its activity and thereby exerting its effects at the molecular level .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de CXCR2-IN-1 generalmente implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para mejorar la afinidad y selectividad del compuesto para CXCR2. Las rutas sintéticas comunes incluyen:
Formación de la estructura central: Este paso a menudo implica reacciones de ciclación en condiciones controladas.
Modificaciones del grupo funcional: Estos pasos pueden incluir reacciones de halogenación, alquilación o acilación para introducir grupos funcionales específicos que mejoran la actividad del compuesto.
Métodos de producción industrial: La producción industrial de this compound implica la ampliación de los procedimientos de síntesis de laboratorio. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para lograr una producción eficiente a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: CXCR2-IN-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales del compuesto, alterando potencialmente su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos funcionales específicos a sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica o electrofílica, pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos presentes en this compound y las condiciones de reacción utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.
Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYOBCUGMDKPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560561.png)


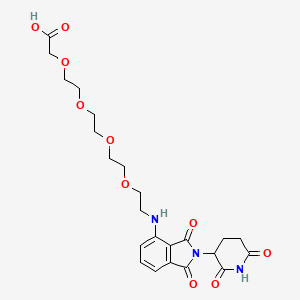
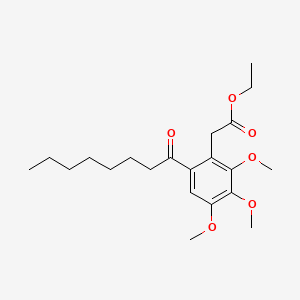

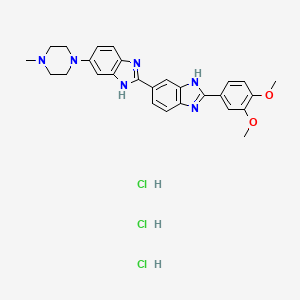

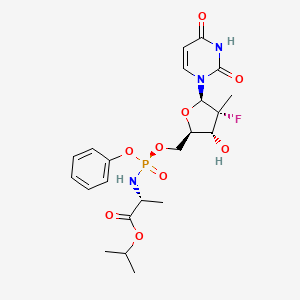

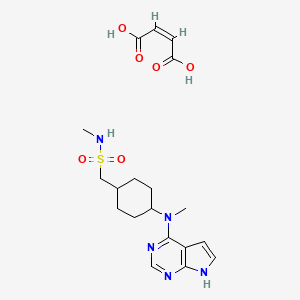
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)

